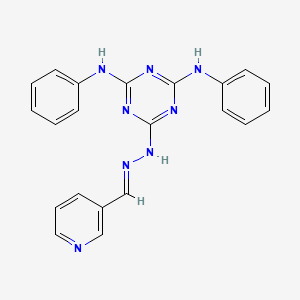

Nicotinaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone

Beschreibung

N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Eigenschaften

Molekularformel |

C21H18N8 |

|---|---|

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

4-N,6-N-diphenyl-2-N-[(E)-pyridin-3-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C21H18N8/c1-3-9-17(10-4-1)24-19-26-20(25-18-11-5-2-6-12-18)28-21(27-19)29-23-15-16-8-7-13-22-14-16/h1-15H,(H3,24,25,26,27,28,29)/b23-15+ |

InChI-Schlüssel |

RTHILYFEIRNUJI-HZHRSRAPSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)NC4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CN=CC=C3)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nicotinaldehyd-(4,6-dianilino-1,3,5-triazin-2-yl)hydrazon umfasst typischerweise mehrere Schritte. Ein übliches Verfahren beginnt mit der Herstellung von 2-Chlor-4,6-dianilino-1,3,5-triazin, das dann unter kontrollierten Bedingungen mit Nicotinaldehydhydrazon umgesetzt wird. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumcarbonat und einem Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreines Nicotinaldehyd-(4,6-dianilino-1,3,5-triazin-2-yl)hydrazon zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Nicotinaldehyd-(4,6-dianilino-1,3,5-triazin-2-yl)hydrazon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Der Triazinring ermöglicht nukleophile Substitutionsreaktionen, bei denen das Chloratom durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder neutraler Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation entsprechende Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Nicotinaldehyd-(4,6-dianilino-1,3,5-triazin-2-yl)hydrazon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Enzymaktivität hemmen, indem es einen stabilen Komplex mit dem aktiven Zentrum bildet und so die Substratbindung verhindert.

Wirkmechanismus

The mechanism of action of N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4,6-Triaminotriazin: Bekannt für seine Verwendung bei der Synthese von Melaminharzen.

4,6-Diphenyl-1,3,5-triazin: Wird bei der Entwicklung von UV-absorbierenden Materialien verwendet.

2,4-Diphenyl-6-(2-Hydroxy-4-hexyloxyphenyl)-1,3,5-triazin: Wird bei der Formulierung von Sonnenschutzmitteln eingesetzt.

Einzigartigkeit

Nicotinaldehyd-(4,6-dianilino-1,3,5-triazin-2-yl)hydrazon zeichnet sich durch seine einzigartige Kombination eines Nicotinaldehyd-Rests und eines Triazinrings mit Anilino- und Hydrazon-Substitutionen aus. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.